
(R)-Oxiraneacetic Acid Phenylmethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Oxiraneacetic Acid Phenylmethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its unique structure, which includes an oxirane (epoxide) ring, an acetic acid moiety, and a phenylmethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-Oxiraneacetic Acid Phenylmethyl Ester can be synthesized through several methods:
Fischer Esterification: This involves the reaction of oxiraneacetic acid with phenylmethanol in the presence of a strong acid catalyst like sulfuric acid.
Acyl Chloride Method: Oxiraneacetic acid can be converted to its acyl chloride derivative using thionyl chloride.
Industrial Production Methods
Industrial production of ®-Oxiraneacetic Acid Phenylmethyl Ester often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Oxiraneacetic acid and phenylmethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Oxiraneacetic Acid Phenylmethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ®-Oxiraneacetic Acid Phenylmethyl Ester involves its interaction with various molecular targets:
Epoxide Ring Opening: The oxirane ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and functional groups.
Ester Hydrolysis: The ester bond can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester known for its fruity smell, used in flavorings.
Benzyl Acetate: Similar to ®-Oxiraneacetic Acid Phenylmethyl Ester but lacks the oxirane ring.
Uniqueness
®-Oxiraneacetic Acid Phenylmethyl Ester is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
benzyl 2-[(2R)-oxiran-2-yl]acetate |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 |
Clé InChI |
WHGRMPDLBKOMMA-SNVBAGLBSA-N |
SMILES isomérique |
C1[C@H](O1)CC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(O1)CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


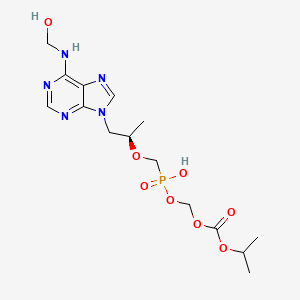
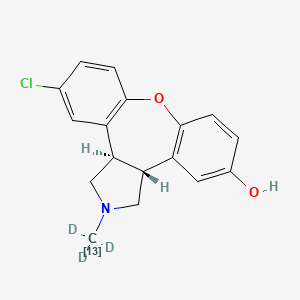
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
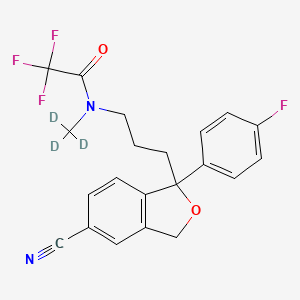
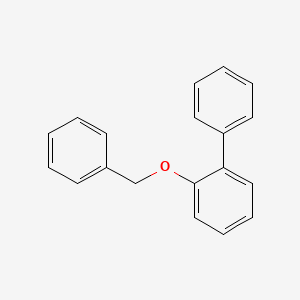
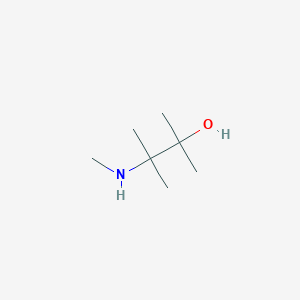

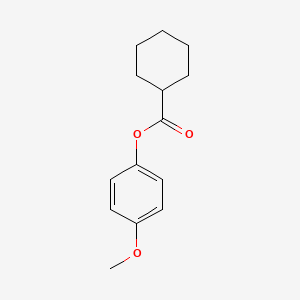

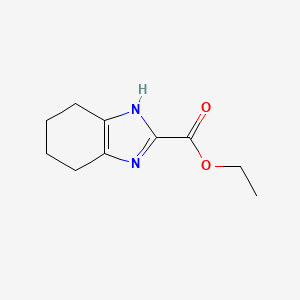

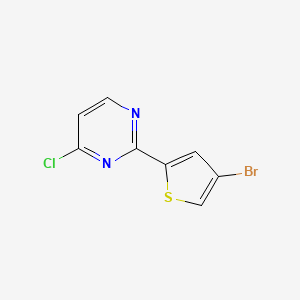
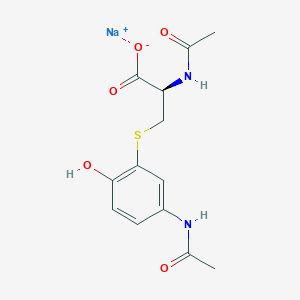
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
